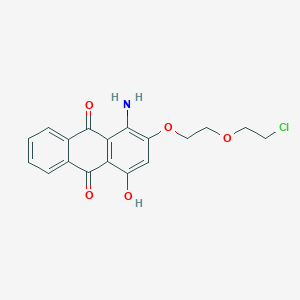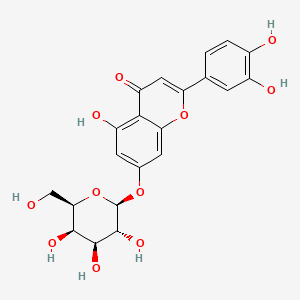
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and versatile applications. It features a triazinane ring with hydroxymethyl and trione functional groups, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common route involves the reaction of cyanuric acid with formaldehyde under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where cyanuric acid and formaldehyde are combined in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid or further to carbon dioxide under strong oxidative conditions.
Reduction: The trione groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formic acid, carbon dioxide.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazinane derivatives.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable polymers.
Mecanismo De Acción
The mechanism by which 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trione groups can participate in redox reactions, altering the oxidative state of cellular components.
Comparación Con Compuestos Similares
1,3,5-Triazinane-2,4,6-trione: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-(Methyl)-1,3,5-triazinane-2,4,6-trione: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
1-(Hydroxymethyl)-1,3,5-triazine: Similar structure but lacks the trione groups, leading to different chemical properties.
Uniqueness: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of both hydroxymethyl and trione groups, which confer a combination of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
Propiedades
Fórmula molecular |
C4H5N3O4 |
|---|---|
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C4H5N3O4/c8-1-7-3(10)5-2(9)6-4(7)11/h8H,1H2,(H2,5,6,9,10,11) |
Clave InChI |
YBUHIGFHWQQVQR-UHFFFAOYSA-N |
SMILES canónico |
C(N1C(=O)NC(=O)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)




![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)



![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)

